1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions can yield the desired benzothiazole derivative .
Another method involves the cyclization of 1-acyl-3-(phenyl)thioureas in the presence of an oxidizing agent such as sodium persulfate. This method allows for the selective formation of N-benzothiazol-2-yl-amides through C(sp2)-H functionalization and C-S bond formation .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones can be carried out using environmentally friendly solvents and catalysts, such as samarium triflate in aqueous medium .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-tubercular agents, exhibiting inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Benzothiazole derivatives are used in the development of dyes, fluorescence materials, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target enzymes, disrupting their function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, used in various industrial applications.
2-Aminobenzothiazole: A precursor for the synthesis of more complex benzothiazole derivatives.
2-Phenylbenzothiazole: A derivative with applications in material science and medicinal chemistry.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62693-25-8 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C16H13NOS/c18-13(10-12-6-2-1-3-7-12)11-16-17-14-8-4-5-9-15(14)19-16/h1-9H,10-11H2 |
InChI Key |
IVEGQNYBRMLRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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